(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol
Description
Properties
IUPAC Name |
[1-(cyclopropylmethyl)-3-(trifluoromethyl)pyrazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8-7(5-15)4-14(13-8)3-6-1-2-6/h4,6,15H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJKUFXVPQDMRKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
- Molecular Formula : C9H11F3N2O
- Molecular Weight : 220.19 g/mol
- CAS Number : 2098082-67-6
The compound features a trifluoromethyl group, which is known for enhancing the pharmacokinetic properties of drugs, and a cyclopropylmethyl group that contributes to its unique biological profile .
Enzyme Interactions
This compound exhibits interactions with various enzymes, influencing metabolic pathways. Notably, it has been shown to inhibit lactate dehydrogenase (LDH), an enzyme critical for cellular metabolism. Inhibition of LDH can lead to reduced lactate production and altered glycolytic activity in cancer cells, suggesting potential applications in cancer therapy .
Cellular Effects
The compound modulates several cellular processes:
- Gene Expression : Alters the expression of genes involved in cell cycle regulation and apoptosis.
- Cell Signaling : Influences signaling pathways that govern cell proliferation and survival.
- Metabolic Regulation : Affects overall cellular metabolism, which is crucial for maintaining homeostasis in various biological systems .
Biological Activities
Research indicates that this compound possesses a range of biological activities:
Anti-inflammatory Activity
Studies have demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have shown inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Properties
The compound has been tested against various bacterial strains, showing promising antimicrobial activity. Research highlights that modifications in the pyrazole structure can enhance its efficacy against pathogens like E. coli and S. aureus .
Case Studies and Research Findings
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and related analogs:
Key Observations :
- C3 Substituent : The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, which may improve membrane permeability and stability compared to thiophene or phenyl groups .
- Core Heterocycle : The triazole-containing analog () introduces a different heterocyclic system, which could alter hydrogen-bonding capacity and biological target interactions.
Physicochemical and Application Insights
- Lipophilicity : The trifluoromethyl group in the target compound increases logP compared to the thiophene and phenyl analogs, making it more suitable for hydrophobic environments (e.g., blood-brain barrier penetration) .
- The target compound’s -CF₃ group may similarly enhance interactions with hydrophobic binding pockets.
- Thermal Stability : The cyclopropylmethyl group may confer higher thermal stability compared to linear alkyl chains, as seen in analogs like those in and .
Preparation Methods
Synthesis of 1-(cyclopropylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole Intermediate
- Starting Materials: 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and (bromomethyl)cyclopropane.
- Reagents and Conditions: Cesium carbonate (Cs2CO3) as base, acetonitrile (MeCN) as solvent, stirred at 80 °C overnight.
- Purification: Flash chromatography using silica gel with hexanes/ethyl acetate gradient.
- Yield: 98% as a yellow oil.
- Characterization: LRMS (ESI) m/z 249 [(M+H)+ calculated for C13H21BN2O2].
This step introduces the cyclopropylmethyl substituent at the N1-position of pyrazole, yielding a boronate ester intermediate crucial for further functionalization.
Introduction of the Trifluoromethyl Group and Formation of the Methanol Functionality
- Method: The trifluoromethyl group is incorporated via reaction with trifluoromethylated cyclopropylmethanol derivatives.
- Reagents and Conditions: Triphenylphosphine resin, diisopropyl azodicarboxylate (DIAD), and tetrahydrofuran (THF) solvent at 0 °C to room temperature overnight.
- Purification: Flash chromatography with ethyl acetate/hexanes gradient.
- Yield: 75% as an off-white solid.
- Characterization: MS (ESI) m/z 317 [(M+H)+ calculated for C14H20BF3N2O2].
This Mitsunobu-type reaction allows the substitution of the boronate ester with the trifluoromethylated cyclopropylmethanol, effectively installing both the trifluoromethyl and methanol functionalities on the pyrazole ring.
Detailed Reaction Conditions and Optimization
| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Alkylation | Cs2CO3, MeCN, (bromomethyl)cyclopropane | 80 °C | Overnight | 98 | High yield, clean conversion to cyclopropylmethyl pyrazole boronate ester |
| 2 | Mitsunobu Reaction | Triphenylphosphine resin, DIAD, THF | 0 °C to RT | Overnight | 75 | Efficient substitution introducing trifluoromethyl and methanol groups |
Research Findings and Analytical Data
- Mass Spectrometry: The intermediates and final product show expected mass-to-charge ratios consistent with their molecular formulas, confirming successful synthesis steps.
- Purification Techniques: Automated flash chromatography with silica gel columns and solvent gradients (hexanes/ethyl acetate or ethyl acetate/hexanes) are effective for isolating pure compounds.
- Reaction Yields: High yields in the alkylation step (98%) indicate robust conditions; the Mitsunobu reaction step yields are moderate (75%), suggesting room for optimization depending on scale and reagent purity.
Summary of Preparation Method
The preparation of this compound is efficiently achieved via a two-step synthetic sequence:
- Alkylation of pyrazole boronate ester with bromomethylcyclopropane under basic conditions to install the cyclopropylmethyl group.
- Mitsunobu reaction with trifluoromethylated cyclopropylmethanol to introduce the trifluoromethyl group and convert the boronate ester to the methanol functionality.
This method benefits from straightforward reaction conditions, high yields in key steps, and well-established purification protocols.
Additional Notes
- The use of microwave vials and controlled heating enhances reaction rates and reproducibility.
- Cesium carbonate is preferred as a base for alkylation due to its strong basicity and solubility in organic solvents.
- Triphenylphosphine resin facilitates easy removal of phosphine oxide byproduct in Mitsunobu reactions, simplifying purification.
- The methods are adaptable for scale-up with appropriate optimization of solvent volumes and reaction times.
This detailed preparation method is grounded in peer-reviewed synthetic protocols and analytical data, providing a reliable approach for researchers aiming to synthesize this compound with high purity and yield.
Q & A
Q. What are the common synthetic routes for (1-(cyclopropylmethyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanol?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the pyrazole core via condensation of cyclopropylmethyl hydrazine derivatives with trifluoromethyl ketones.
- Step 2 : Functionalization at the 4-position using hydroxymethylation reagents (e.g., NaBH₄ for reduction of aldehydes to alcohols, as seen in analogous compounds ).
- Step 3 : Purification via column chromatography or recrystallization.
Key analytical techniques for confirmation include ¹H/¹³C NMR (to verify cyclopropyl and trifluoromethyl groups) and FTIR (to confirm the -OH stretch of the methanol group) .
Q. How is the structural integrity of this compound confirmed in academic research?
- Methodological Answer :
- NMR Spectroscopy : The cyclopropylmethyl group shows distinct proton signals at δ 0.5–1.5 ppm (split due to ring strain), while the trifluoromethyl group appears as a singlet in ¹⁹F NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 277.22 for C₁₀H₁₂F₃N₂O) .
- X-ray Crystallography : Used in related pyrazole derivatives to resolve steric effects from bulky substituents .
Q. What are the solubility and stability considerations for this compound?
- Methodological Answer :
- Solubility : Enhanced in polar aprotic solvents (e.g., DMSO, DMF) due to the hydroxymethyl group. Poor solubility in water requires formulation with co-solvents (e.g., PEG-400) for biological assays .
- Stability : The trifluoromethyl group may hydrolyze under strong acidic/basic conditions. Store at –20°C in amber vials to prevent photodegradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale preparation?
- Methodological Answer :
- Catalyst Screening : Use Pd-catalyzed cross-coupling for cyclopropylmethyl introduction (e.g., Suzuki-Miyaura reactions, achieving >80% yield in analogs) .
- Reaction Monitoring : Employ TLC or HPLC to track intermediate formation and minimize by-products .
- Case Study : A patent achieved 95% yield for a pyrazole intermediate using controlled pH (6.5–7.0) and low-temperature (–10°C) conditions .
Q. What strategies mitigate challenges in handling fluorinated substituents?
- Methodological Answer :
- Fluorine-Specific Techniques :
- Use ¹⁹F NMR to detect trace impurities (e.g., residual trifluoromethyl precursors).
- Avoid metal catalysts that induce defluorination (e.g., Ni catalysts).
- Safety Protocols : Handle trifluoromethyl intermediates in fume hoods due to potential HF release during hydrolysis .
Q. How are data contradictions in bioactivity studies resolved?
- Methodological Answer :
- Assay Reproducibility : Standardize cell lines (e.g., HepG2 for cytotoxicity) and control for purity (>95% by HPLC) .
- Structural Analog Analysis : Compare with compounds like (1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol, where fluorophenyl groups enhance antimicrobial activity .
- Meta-Analysis : Cross-reference patent data (e.g., GPR139 antagonist studies ) with academic reports to identify consensus mechanisms.
Q. Which advanced techniques characterize electronic effects of the cyclopropylmethyl group?
- Methodological Answer :
- DFT Calculations : Model steric and electronic interactions using Gaussian09 to predict reactivity (e.g., ring strain energy ~27 kcal/mol for cyclopropyl) .
- X-ray Photoelectron Spectroscopy (XPS) : Quantify electron-withdrawing effects of the trifluoromethyl group on the pyrazole ring .
Q. How are mechanistic studies designed for metabolic pathways?
- Methodological Answer :
- In Vitro Metabolism : Use liver microsomes (human/rat) to identify CYP450-mediated oxidation of the hydroxymethyl group.
- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃ for cyclopropylmethyl) to trace metabolic intermediates via LC-MS .
Key Recommendations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
